molecular formula C12H14N2O4 B8812584 1-(6-Methoxy-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1116232-40-6

1-(6-Methoxy-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B8812584
M. Wt: 250.25 g/mol
InChI Key: PRSUMLYGVRAMGQ-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

A solution of 1-acetyl-6-(methyloxy)-7-nitro-1,2,3,4-tetrahydroquinoline (350 mg, 1.40 mmol) in ethyl acetate (20 mL) was taken in a Fischer Porter apparatus and treated with 10% palladium on carbon (100 mg, Aldrich). After rinsing the sides of the flask with ethyl acetate, methanol (30 mL) was added and the mixture was stirred under 60 psi hydrogen pressure for 16 h. The pressure was released, the reaction vessel evacuated, and back-filled with nitrogen twice. The mixture was filtered through celite and the filtrate was concentrated to provide 1-acetyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-quinolinamine (270 mg, 1.23 mmol, 88%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.74-1.86 (m, 2 H), 2.06-2.13 (m, 3 H), 2.53-2.61 (m, 2 H), 3.56-3.61 (m, 2 H), 3.73 (s, 3 H), 4.55 (bs, 2 H), 6.46-6.91 (m, broadened signals caused by amide rotomers, 2 H).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:13]2[C:8](=[CH:9][C:10]([O:17][CH3:18])=[C:11]([N+:14]([O-])=O)[CH:12]=2)[CH2:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2]>C(OCC)(=O)C.[Pd]>[C:1]([N:4]1[C:13]2[C:8](=[CH:9][C:10]([O:17][CH3:18])=[C:11]([NH2:14])[CH:12]=2)[CH2:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
C(C)(=O)N1CCCC2=CC(=C(C=C12)[N+](=O)[O-])OC
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under 60 psi hydrogen pressure for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After rinsing the sides of the flask with ethyl acetate, methanol (30 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction vessel evacuated
ADDITION
Type
ADDITION
Details
back-filled with nitrogen twice
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)N1CCCC2=CC(=C(C=C12)N)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.23 mmol
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.